Structural Distinction: 1,3-Dimethyl vs 1-Ethyl-5-Methyl Pyrazole Substitution Pattern
The target compound incorporates a symmetric 1,3-dimethyl substitution on the pyrazole core, in contrast to the closest commercially available analog, 1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide . This substitution difference results in a lower molecular weight (341.38 g/mol versus approximately 355.4 g/mol for the analog) and alters the electronic and steric properties of the core heterocycle . While direct experimental biological data are not available for either compound in permitted sources, the established Structure-Activity Relationships (SAR) of pyrazole-4-sulfonamides demonstrate that the nature and position of alkyl substituents on the pyrazole nitrogen profoundly influence target binding affinity and selectivity [1][2].
| Evidence Dimension | Pyrazole Core Substitution Pattern and Molecular Weight |
|---|---|
| Target Compound Data | 1,3-dimethyl substitution; MW = 341.38 g/mol |
| Comparator Or Baseline | 1-ethyl-5-methyl substitution; MW ≈ 355.4 g/mol |
| Quantified Difference | Difference of one methylene unit; ΔMW ≈ 14 g/mol |
| Conditions | Comparison of IUPAC names and molecular formulas from chemical catalogs. |
Why This Matters
This structural divergence is critical for SAR programs; the smaller, symmetrical 1,3-dimethyl head group presents a distinct pharmacophore that can exploit different steric environments in enzyme active sites compared to the bulkier, asymmetrical 1-ethyl-5-methyl analog.
- [1] Abdel-Maksoud, M. S., et al. (2024). Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety. Bioorganic Chemistry, 153, 107825. View Source
- [2] Peloton Therapeutics, Inc. (2022). PYRAZOLESULFONAMIDES AS ANTITUMOR AGENTS. U.S. Patent Application Publication No. US 2022/0162193 A1. View Source
